REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([C:29]3[CH:34]=[CH:33][C:32]([O:35][CH2:36][CH2:37][OH:38])=[CH:31][CH:30]=3)[C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)=[CH:12][CH:11]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.O(C(O)C)C1C=CC=CC=1>>[OH:38][CH2:37][CH2:36][O:35][C:32]1[CH:33]=[CH:34][C:29]([C:16]2([C:13]3[CH:12]=[CH:11][C:10]([O:9][CH2:8][CH2:7][OH:6])=[CH:15][CH:14]=3)[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=3[C:23]3[C:28]2=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:30][CH:31]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.[O:9]([CH2:8][CH2:7][OH:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C)O
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioning a target substance into an organic phase
|
Type
|
ADDITION
|
Details
|
by adding an extract agent
|
Type
|
CUSTOM
|
Details
|
an organic solvent to a reaction liquid and (b)
|
Type
|
CUSTOM
|
Details
|
recovering the target substance (refer to Patent Literature 8)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([C:29]3[CH:34]=[CH:33][C:32]([O:35][CH2:36][CH2:37][OH:38])=[CH:31][CH:30]=3)[C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)=[CH:12][CH:11]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.O(C(O)C)C1C=CC=CC=1>>[OH:38][CH2:37][CH2:36][O:35][C:32]1[CH:33]=[CH:34][C:29]([C:16]2([C:13]3[CH:12]=[CH:11][C:10]([O:9][CH2:8][CH2:7][OH:6])=[CH:15][CH:14]=3)[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=3[C:23]3[C:28]2=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:30][CH:31]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.[O:9]([CH2:8][CH2:7][OH:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C)O
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioning a target substance into an organic phase
|
Type
|
ADDITION
|
Details
|
by adding an extract agent
|
Type
|
CUSTOM
|
Details
|
an organic solvent to a reaction liquid and (b)
|
Type
|
CUSTOM
|
Details
|
recovering the target substance (refer to Patent Literature 8)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([C:29]3[CH:34]=[CH:33][C:32]([O:35][CH2:36][CH2:37][OH:38])=[CH:31][CH:30]=3)[C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)=[CH:12][CH:11]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.O(C(O)C)C1C=CC=CC=1>>[OH:38][CH2:37][CH2:36][O:35][C:32]1[CH:33]=[CH:34][C:29]([C:16]2([C:13]3[CH:12]=[CH:11][C:10]([O:9][CH2:8][CH2:7][OH:6])=[CH:15][CH:14]=3)[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=3[C:23]3[C:28]2=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:30][CH:31]=1.[C:39]1(=[O:52])[C:51]2[C:43]([C:44]3[C:49]([CH:50]=2)=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:42][CH:41]=[CH:40]1.[O:9]([CH2:8][CH2:7][OH:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
fluorenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C)O
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioning a target substance into an organic phase
|
Type
|
ADDITION
|
Details
|
by adding an extract agent
|
Type
|
CUSTOM
|
Details
|
an organic solvent to a reaction liquid and (b)
|
Type
|
CUSTOM
|
Details
|
recovering the target substance (refer to Patent Literature 8)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |